molecular formula C22H25ClN2O9 B15196015 (4S,5S,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

(4S,5S,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

Cat. No.: B15196015
M. Wt: 496.9 g/mol
InChI Key: SVDOODSCHVSYEK-QPXUSLLQSA-N
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Description

The compound (4S,5S,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride is a tetracycline-class antibiotic derivative. Its core structure consists of four fused cyclohexane rings (naphthacene backbone) with stereospecific hydroxyl, dimethylamino, and carboxamide substituents. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Key structural features include:

  • Stereochemistry: Six defined stereocenters (4S,5S,6S,12aR configuration).
  • Substituents: Hexahydroxy groups at positions 1,5,6,10,11,12a; a dimethylamino group at position 4; and a methyl group at position 4.
  • Functional Groups: The 3,12-diketone and carboxamide groups contribute to metal-ion chelation and ribosomal binding, respectively .

This compound shares the tetracycline scaffold’s broad-spectrum antibacterial activity but exhibits unique pharmacokinetic and pharmacodynamic properties due to its substitution pattern.

Properties

Molecular Formula

C22H25ClN2O9

Molecular Weight

496.9 g/mol

IUPAC Name

(4S,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12?,13?,14-,17?,21+,22-;/m0./s1

InChI Key

SVDOODSCHVSYEK-QPXUSLLQSA-N

Isomeric SMILES

C[C@@]1(C2C(C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the tetracene backbone, followed by the introduction of functional groups through various chemical reactions such as hydroxylation, methylation, and amination. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining stringent quality control measures. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4S,5S,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl groups may produce polyhydroxy compounds.

Scientific Research Applications

(4S,5S,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4S,5S,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Target Compound

  • Mechanism : Inhibits bacterial protein synthesis via 30S ribosomal subunit binding.
  • Solubility: Hydrochloride salt improves aqueous solubility, critical for intravenous formulations.

Tetracycline Hydrochloride

  • Excretion : Renal (35–60%) and biliary pathways; forms stable complexes with calcium and magnesium .
  • Limitations : Reduced absorption with dairy products due to metal chelation .

Oxytetracycline

  • Pharmacokinetics : Rapid duodenal absorption (2–3 hours); accumulates in liver and gastrointestinal tract .
  • Thermal Degradation : Releases HCl, isocyanic acid, and CO2 at >128°C .

Doxycycline Hydrochloride

  • Advantages : Longer half-life (~18–22 hours) and lipophilicity for tissue penetration .
  • Side Effects : Photosensitivity and gastrointestinal distress .

Sarecycline Hydrochloride

  • Specificity : Targets Cutibacterium acnes; reduced impact on gut microbiota due to narrow spectrum .

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